4-Methyl-2-piperidin-4-yl-1,3-thiazole-5-carboxamide;dihydrochloride
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Overview
Description
4-Methyl-2-piperidin-4-yl-1,3-thiazole-5-carboxamide;dihydrochloride is a heterocyclic compound that contains a thiazole ring, a piperidine ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-piperidin-4-yl-1,3-thiazole-5-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction using a suitable piperidine derivative.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction involving an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and solvent systems to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-piperidin-4-yl-1,3-thiazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the thiazole ring, leading to the formation of dihydrothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, leading to the formation of various substituted thiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
4-Methyl-2-piperidin-4-yl-1,3-thiazole-5-carboxamide has various scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, antifungal, and anticancer properties.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.
Pharmaceuticals: The compound is explored for its potential use in drug development and formulation.
Industry: It is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-Methyl-2-piperidin-4-yl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide: This compound has a similar thiazole ring structure but differs in the substituents attached to the ring.
2-{2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl}-N-[(1S)-2-hydroxy-1}: This compound contains a thiazolecarboxamide group but has different substituents and a pyrimidine ring.
Uniqueness
4-Methyl-2-piperidin-4-yl-1,3-thiazole-5-carboxamide is unique due to its specific combination of a piperidine ring, thiazole ring, and carboxamide group
Biological Activity
4-Methyl-2-piperidin-4-yl-1,3-thiazole-5-carboxamide; dihydrochloride is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H14N2S
- Molecular Weight : 198.30 g/mol
- CAS Number : 1797791-00-4
The compound acts primarily as a modulator of neurotransmitter systems, particularly influencing the trace amine-associated receptors (TAARs). These receptors are involved in various neurological functions and disorders. The interaction with TAARs suggests a potential role in treating conditions such as ADHD and other stress-related disorders .
Pharmacological Effects
- Neuroprotective Properties : Research indicates that compounds similar to 4-Methyl-2-piperidin-4-yl-1,3-thiazole derivatives exhibit neuroprotective effects. They may reduce oxidative stress and inflammation in neuronal cells, which is crucial for conditions like Parkinson's disease and Alzheimer's disease .
- Anticonvulsant Activity : Some thiazole derivatives have shown significant anticonvulsant properties in animal models, suggesting that this compound may also possess similar effects. This is particularly relevant for developing treatments for epilepsy .
- Antitumor Activity : Preliminary studies indicate that thiazole-based compounds can inhibit cancer cell proliferation. For example, certain analogues have demonstrated cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents .
Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal explored the neuroprotective effects of thiazole derivatives on neuronal cultures exposed to oxidative stress. The results indicated that these compounds significantly reduced cell death and improved cell viability compared to controls, suggesting a protective mechanism against neurodegenerative diseases .
Study 2: Anticonvulsant Screening
In a screening of thiazole derivatives for anticonvulsant activity, several compounds were evaluated using the pentylenetetrazol-induced seizure model in mice. The results showed that specific substitutions on the thiazole ring enhanced anticonvulsant properties, with some compounds achieving up to 100% protection against seizures .
Study 3: Anticancer Activity
Research assessing the anticancer potential of thiazole derivatives found that certain compounds exhibited significant growth inhibition in various cancer cell lines (e.g., A431 and HT29). The structure–activity relationship (SAR) analysis identified key functional groups responsible for enhanced activity, emphasizing the importance of specific substitutions on the thiazole moiety .
Summary Table of Biological Activities
Biological Activity | Effectiveness | Mechanism of Action |
---|---|---|
Neuroprotection | High | Reduces oxidative stress |
Anticonvulsant | Moderate | Inhibits seizure activity |
Antitumor | High | Induces apoptosis in cancer cells |
Properties
IUPAC Name |
4-methyl-2-piperidin-4-yl-1,3-thiazole-5-carboxamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS.2ClH/c1-6-8(9(11)14)15-10(13-6)7-2-4-12-5-3-7;;/h7,12H,2-5H2,1H3,(H2,11,14);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCLHWJCUHMFRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2CCNCC2)C(=O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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